9-Nitroanthracene-D9
Overview
Description
9-Nitroanthracene-D9 is a non-standard isotope with a molecular formula of CDNO . It is the deuterium-labeled version of 9-Nitroanthracene .
Molecular Structure Analysis
The molecular structure of 9-Nitroanthracene-D9 is characterized by an average mass of 232.282 Da and a monoisotopic mass of 232.119812 Da . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 1 freely rotating bond .Physical And Chemical Properties Analysis
9-Nitroanthracene-D9 has a density of 1.3±0.1 g/cm3, a boiling point of 402.9±14.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 62.9±3.0 kJ/mol .Scientific Research Applications
Polarographic Studies
9-Nitroanthracene-D9 has been used in polarographic studies . It shows consecutive two one-electron diffusion-controlled reduction waves followed by fast chemical reactions . This behavior has been studied in dimethylformamide .
DNA Damage and Repair Studies
9-Nitroanthracene-D9 has been used in studies investigating DNA damage and repair . Research has shown that it can cause DNA damage, and the mechanisms of DNA damage and repair in the lungs of rats exposed to 9-Nitroanthracene-D9 have been analyzed .
Oxidative Stress Studies
9-Nitroanthracene-D9 has been used in oxidative stress studies . Exposure to 9-Nitroanthracene-D9 has been shown to elevate the levels of oxidative stress factors .
Metabolic Enzyme Studies
9-Nitroanthracene-D9 has been used in studies investigating metabolic enzymes . It has been shown to promote the activities of CYP450 isozymes and glutathione S-transferase .
Fluorescent Probe
9-Nitroanthracene-D9 can function as a fluorescent probe. Scientists can design the molecule to bind selectively to specific biomolecules of interest, allowing researchers to isolate and study the fluorescence emitted by the probe-biomolecule complex.
Photochemical Studies
9-Nitroanthracene-D9 has been used in photochemical studies . The details of these studies are not readily available, but it suggests another potential application of 9-Nitroanthracene-D9 .
Safety and Hazards
9-Nitroanthracene-D9 is highly flammable and may be fatal if swallowed and enters airways. It causes skin and eye irritation and is harmful if inhaled. It may cause drowsiness or dizziness and is suspected of causing cancer . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
properties
IUPAC Name |
1,2,3,4,5,6,7,8,9-nonadeuterio-10-nitroanthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c16-15(17)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIKFJXEYJIZNB-LOIXRAQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C3C(=C(C(=C(C3=C2[N+](=O)[O-])[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Nitroanthracene-D9 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 9-Nitroanthracene-D9 a suitable internal standard for quantifying nitro-PAHs like 1-nitropyrene, 2-nitrofluorene, 6-nitrochrysene, and 9-nitroanthracene?
A1: 9-Nitroanthracene-D9 shares a similar structure and chemical properties with the target nitro-PAHs. This similarity leads to comparable ionization efficiencies during the MALDI-TOF MS analysis []. By introducing a known concentration of 9-Nitroanthracene-D9 to the samples, researchers can account for variations in ionization and improve the accuracy and reliability of the quantification of other nitro-PAHs present.
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